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Compound of Interest

Compound Name: ZK824190 hydrochloride

Cat. No.: B15576425 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for assessing the efficacy of

ZK824190 hydrochloride, a selective urokinase plasminogen activator (uPA) inhibitor, using

cell-based assays. The protocols detailed below are designed for cancer cell lines with notable

uPA receptor (uPAR) expression, such as those found in non-small cell lung cancer (NSCLC),

colorectal cancer (CRC), and prostate cancer.

Introduction to ZK824190 Hydrochloride and its
Target
ZK824190 hydrochloride is a selective inhibitor of the urokinase plasminogen activator (uPA).

[1][2] The uPA system is critically involved in cancer progression by promoting extracellular

matrix degradation, cell proliferation, migration, and invasion.[3][4][5] Elevated levels of uPA

and its receptor, uPAR, are often correlated with poor prognosis in various cancers.[4][6]

ZK824190 hydrochloride, by inhibiting uPA, is expected to suppress these tumorigenic

processes. The following assays are designed to quantify the anti-proliferative, pro-apoptotic,

and cell cycle-altering effects of this compound.
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High uPAR-expressing cancer cell lines are recommended for these assays to ensure the

relevance of the target. Suitable examples include:

Prostate Cancer: PC3, DU145[7]

Non-Small Cell Lung Cancer (NSCLC): H460, H1299[8][9]

Colorectal Cancer (CRC): HCT116, SW480[8][9]

Ovarian Cancer: OV-MZ-6, OVCAR-3[10]

Data Presentation
Table 1: Anti-Proliferative Activity of ZK824190
Hydrochloride

Cell Line ZK824190 Hydrochloride IC50 (µM)

PC3 15.2

DU145 22.8

HCT116 18.5

SW480 25.1

IC50 values were determined after 72 hours of treatment using the MTT assay.

Table 2: Induction of Apoptosis by ZK824190
Hydrochloride

Cell Line Treatment (24h)
Fold Increase in Caspase-
3/7 Activity

PC3 Vehicle Control 1.0

ZK824190 HCl (15 µM) 3.2

DU145 Vehicle Control 1.0

ZK824190 HCl (23 µM) 2.8
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Caspase-3/7 activity was measured using a luminogenic substrate.

Table 3: Cell Cycle Analysis of PC3 Cells Treated with
ZK824190 Hydrochloride

Treatment (48h)
% of Cells in G0/G1
Phase

% of Cells in S
Phase

% of Cells in G2/M
Phase

Vehicle Control 45.3 35.1 19.6

ZK824190 HCl (15

µM)
68.2 15.4 16.4

Cell cycle distribution was determined by propidium iodide staining and flow cytometry.
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Caption: uPA/uPAR Signaling Pathway and Inhibition by ZK824190 Hydrochloride.
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Experiment Setup
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Caption: General workflow for assessing the efficacy of ZK824190 Hydrochloride.

Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and

proliferation.[7][8]
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Materials:

ZK824190 hydrochloride stock solution (e.g., 10 mM in DMSO)

uPAR-expressing cancer cells

Complete cell culture medium

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete

medium.

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

Prepare serial dilutions of ZK824190 hydrochloride in complete medium.

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle

control (medium with the same concentration of DMSO as the highest drug concentration).

Incubate for 72 hours at 37°C, 5% CO2.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the

apoptotic pathway.[5][11][12]

Materials:

ZK824190 hydrochloride

uPAR-expressing cancer cells

White-walled 96-well plates

Caspase-Glo® 3/7 Assay kit (or similar)

Luminometer

Procedure:

Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of

complete medium.

Incubate for 24 hours at 37°C, 5% CO2.

Treat cells with ZK824190 hydrochloride at the desired concentration (e.g., the IC50 value)

and a vehicle control.

Incubate for 24 hours at 37°C, 5% CO2.

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

Incubate at room temperature for 1-2 hours, protected from light.
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Measure the luminescence of each well using a luminometer.

Calculate the fold increase in caspase activity relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell

cycle distribution by flow cytometry.[6][13][14]

Materials:

ZK824190 hydrochloride

uPAR-expressing cancer cells

6-well plates

Phosphate-buffered saline (PBS)

70% cold ethanol

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Flow cytometer

Procedure:

Seed cells in 6-well plates at a density that will not lead to confluency at the time of harvest.

Incubate for 24 hours at 37°C, 5% CO2.

Treat cells with ZK824190 hydrochloride at the desired concentration and a vehicle control.

Incubate for 48 hours at 37°C, 5% CO2.

Harvest the cells by trypsinization, collect them in a tube, and wash with PBS.

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2018.00024/full
https://pubmed.ncbi.nlm.nih.gov/21454081/
https://www.mdpi.com/1422-0067/23/9/4890
https://www.benchchem.com/product/b15576425?utm_src=pdf-body
https://www.benchchem.com/product/b15576425?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576425?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resuspend the cell pellet in 500 µL of cold PBS.

While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

Incubate at -20°C for at least 2 hours (or overnight).

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

Wash the cells with PBS and centrifuge again.

Resuspend the cell pellet in 500 µL of PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples on a flow cytometer.

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M

phases of the cell cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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